Tert-butyl3-(prop-2-ynylamino)piperidine-1-carboxylate
Description
Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a propargylamine (prop-2-ynylamino) substituent at the 3-position. This structural motif is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors, receptor modulators, and antiviral agents. The tert-butyl carbamate group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. The propargylamine group introduces alkyne functionality, enabling click chemistry applications or further derivatization .
Properties
Molecular Formula |
C13H22N2O2 |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-5-8-14-11-7-6-9-15(10-11)12(16)17-13(2,3)4/h1,11,14H,6-10H2,2-4H3 |
InChI Key |
ODMQGNKVRVWUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC#C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate typically involves two key steps:
- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Introduction of the propargyl amine substituent at the 3-position of the piperidine ring.
This can be achieved via nucleophilic substitution or reductive amination depending on the starting materials and conditions.
Stepwise Synthetic Routes
Data Table Summarizing Key Preparation Parameters
Comprehensive Research Findings
The N-Boc protection step is well-established and critical to prevent side reactions on the piperidine nitrogen during subsequent functionalizations.
The propargyl amine substitution is generally performed under mild basic conditions to avoid deprotection of the Boc group and to maintain the integrity of the alkyne functionality. The choice of solvent (DMF or acetonitrile) and temperature control is important to optimize yield and purity.
The one-pot click chemistry approach demonstrates the versatility of propargylated piperidine derivatives as substrates for rapid synthesis of biologically active compounds. This method significantly reduces reaction times and improves yields compared to traditional multi-step syntheses.
The compound serves as a key intermediate in synthesizing triazole-linked piperidine carboxylates, which have shown promise in targeting G-protein coupled receptors and other biological targets relevant to diseases such as type-2 diabetes mellitus.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-1-carboxylate derivatives are a versatile class of compounds with diverse biological and chemical applications. Below is a detailed comparison of tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate with analogous compounds, focusing on structural variations, biological activity, and synthetic utility.
Structural and Functional Variations
Biological Activity
Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate, a compound with notable potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by case studies and data tables.
Chemical Structure and Properties
The molecular formula of Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate is with a molecular weight of approximately 239.31 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a prop-2-ynylamino moiety, which contributes to its unique pharmacological properties.
The biological activity of Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate primarily involves modulation of various biochemical pathways:
- NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds similar to Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition is associated with decreased interleukin-1β (IL-1β) release and reduced pyroptotic cell death in macrophages .
- Enzyme Interaction : The compound may interact with specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. This interaction is crucial for developing therapies targeting chronic inflammatory diseases.
Antimicrobial Properties
Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate has demonstrated antimicrobial activity in preliminary studies. Its efficacy against various bacterial strains suggests potential applications in treating infections.
Anti-inflammatory Effects
Research indicates that the compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
Several studies have explored the biological activity of compounds related to Tert-butyl 3-(prop-2-ynylamino)piperidine-1-carboxylate:
- In vitro Studies on THP-1 Cells : In a study assessing the compound's effect on THP-1 derived macrophages, it was found to significantly reduce IL-1β release upon stimulation with lipopolysaccharides (LPS) and ATP. The results showed a concentration-dependent inhibition of pyroptosis, indicating its potential as an anti-inflammatory agent .
- Comparative Analysis with Similar Compounds : Research comparing Tert-butyl 3-(prop-2-ynylamino)piperidine derivatives revealed that modifications to the piperidine structure can enhance or diminish biological activity. These findings underscore the importance of structural optimization in drug design.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
